Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

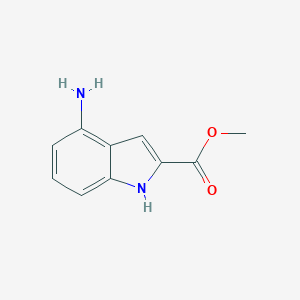

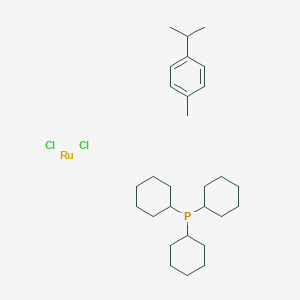

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate, also known as Octocrylene, is an organic compound used in the manufacturing of sunscreens and other cosmetic products. It is a colorless, oily liquid that is soluble in most organic solvents.

Mecanismo De Acción

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate works by absorbing UVB radiation and converting it into heat energy. It does not break down in the presence of sunlight, making it a stable and long-lasting sunscreen agent.

Biochemical and Physiological Effects:

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate has been shown to have low toxicity and is generally well-tolerated by the skin. It does not penetrate the skin barrier, making it a safe option for topical use. However, some studies have suggested that octocrylene may have estrogenic activity, which could potentially have negative effects on the endocrine system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is a widely used sunscreen agent in the cosmetic industry, making it readily available for research purposes. However, its potential estrogenic activity may limit its use in certain types of experiments.

Direcciones Futuras

There are several potential future directions for research involving octocrylene. These include:

1. Investigating the potential estrogenic activity of octocrylene and its effects on the endocrine system.

2. Developing new methods for synthesizing octocrylene that are more environmentally friendly.

3. Studying the effects of octocrylene on marine ecosystems, as it is a common ingredient in many sunscreen products that can wash off into the ocean.

4. Exploring the use of octocrylene in combination with other sunscreen agents to improve the efficacy of sun protection products.

Métodos De Síntesis

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is synthesized by the reaction of 2-ethylhexanol with 4-hydroxybenzoic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is widely used in the cosmetic industry due to its ability to absorb UVB radiation. It is also used in combination with other sunscreen agents to provide broad-spectrum protection against both UVA and UVB radiation. Scientific research has shown that octocrylene is a safe and effective sunscreen agent when used in appropriate concentrations.

Propiedades

Número CAS |

149325-57-5 |

|---|---|

Nombre del producto |

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate |

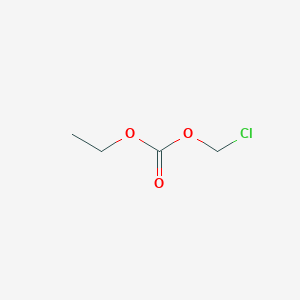

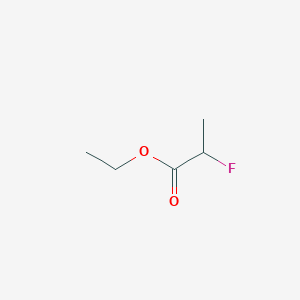

Fórmula molecular |

C15H22O3 |

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

tert-butyl 4-(4-hydroxybutan-2-yl)benzoate |

InChI |

InChI=1S/C15H22O3/c1-11(9-10-16)12-5-7-13(8-6-12)14(17)18-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3 |

Clave InChI |

HXYGWWWKAJJCMG-UHFFFAOYSA-N |

SMILES |

CC(CCO)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

SMILES canónico |

CC(CCO)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

Sinónimos |

Benzoic acid, 4-(3-hydroxy-1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.